(R)-(+)-1-Phenyl-1,3-propanediol
Overview
Description
Synthesis Analysis
The enzymatic synthesis of (R)-(+)-1-Phenyl-1,3-propanediol has been achieved by purifying an enzyme from Trichosporon fermentans AJ-5152, which showed specificity for converting 3-hydroxy-1-phenylpropane-1-one to (R)-(+)-1-Phenyl-1,3-propanediol with a high yield and optical purity (Kira & Onishi, 2009). Additionally, enzymatic resolution techniques have been employed to obtain high enantiopurity of the compound (Waagen et al., 1993).
Molecular Structure Analysis
The molecular structure of (R)-(+)-1-Phenyl-1,3-propanediol has been elucidated through various spectroscopic techniques. Studies have shown the importance of chiral recognition by complexation with (R)-(+)-1-phenyl-1-propanol for understanding the interactive forces within molecular clusters and for enantiodiscrimination in the gas phase (Scuderi et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving (R)-(+)-1-Phenyl-1,3-propanediol include its use as a precursor in the synthesis of both enantiomers of secondary alcohols, demonstrating its versatility in organic synthesis (Fujisawa et al., 1985). The compound's ability to undergo enzymatic reactions highlights its potential for applications in biocatalysis and green chemistry.
Scientific Research Applications
Pharmaceutical Applications : This compound has been identified as useful in creating antitussive and central sedative therapeutic agents, as demonstrated in the enzymatic resolution of 1,2-diols for the preparation of optically pure dropropizine (Bianchi et al., 1992). Additionally, 1,3-propanediol derivatives are useful as immunosuppressive agents for inhibiting rejection in transplantation and other medical applications (후지따 et al., 1993).
Biotechnology and Renewable Resources : In the biotechnology sector, 1,3-propanediol is significant in the production of biodegradable plastics, films, solvents, adhesives, detergents, cosmetics, and medicines. It can be produced from renewable resources using microorganisms, which is a promising development for sustainable practices (Kaur et al., 2012). Genetically engineered bacterial strains have been developed to efficiently produce 1,3-propanediol from glycerol, a by-product of the biodiesel industry (Yang et al., 2018).
Chemical Synthesis and Analysis : (R)-1-Phenyl-1,3-propanediol has been employed in the synthesis of various chemicals. For instance, its enantioselective hydrogenation yields 1-hydroxy-1-phenylpropanone, a compound with considerable enantiomeric excess (Toukoniitty et al., 2001). Furthermore, it plays a role in the enantiodifferentiation of 1,2-propanediol in wines, serving as a marker for aroma adulteration (Langen et al., 2016).
Analytical Applications : The compound is also used in chiral recognition studies, such as the complexation with (R)-(+)-1-phenyl-1-propanol for the enantiodiscrimination of chiral molecules in the gas phase (Scuderi et al., 2003).
Polymer Industry : In the polymer industry, the compound is utilized for the production of polypropionate substructures in complex molecules like rifamycin S and scytophycin C (Gao et al., 2011).
Fermentation Processes : Its production through microbial fermentation, particularly in continuous bioreactors, offers a novel strategy to valorize glycerol generated in the biodiesel industry (Gallardo et al., 2014).
Future Directions
properties
IUPAC Name |
(1R)-1-phenylpropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVFYOSEKOTFOG-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370608 | |
Record name | (R)-(+)-1-Phenyl-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1-Phenyl-1,3-propanediol | |
CAS RN |
103548-16-9 | |
Record name | (R)-(+)-1-Phenyl-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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